

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with GNE-371

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Compound of Interest

Compound Name: GNE-371

Cat. No.: B607684

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Introduction

GNE-371 is a potent and highly selective chemical probe for the second bromodomain (BD2) of the Transcription Initiation Factor TFIID Subunit 1 (TAF1) and its homolog TAF1L.[1] As a key component of the general transcription factor TFIID, TAF1 plays a critical role in the initiation of transcription by RNA polymerase II.[2][3][4] The bromodomain of TAF1 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to specific gene promoters.[5] By inhibiting the TAF1 bromodomain, **GNE-371** provides a powerful tool to investigate the role of TAF1 in gene regulation, cellular proliferation, and disease.

These application notes provide a comprehensive guide for utilizing **GNE-371** in Chromatin Immunoprecipitation (ChIP) assays to study its impact on TAF1's interaction with chromatin and the subsequent effects on gene expression.

Mechanism of Action

GNE-371 competitively binds to the acetyl-lysine binding pocket of the TAF1 bromodomain 2 (TAF1(2)). This inhibition prevents the recruitment of the TFIID complex to acetylated histones at gene promoters and enhancers, thereby modulating the transcription of TAF1-dependent genes. Studies have shown that inhibition of the TAF1 bromodomain can lead to the activation

of the p53 tumor suppressor pathway and can act synergistically with other anticancer agents like BET inhibitors (e.g., JQ1).

Data Presentation

While specific ChIP-sequencing data for **GNE-371** is not yet publicly available, studies utilizing a **GNE-371**-based Proteolysis Targeting Chimera (PROTAC) to induce TAF1 degradation provide valuable insights into the expected transcriptional consequences of TAF1 inhibition. The following tables summarize the genome-wide gene expression changes observed in Acute Myeloid Leukemia (AML) cells upon TAF1 degradation, which are anticipated to be reflective of the effects of **GNE-371** treatment.

Table 1: Summary of Genome-Wide Gene Expression Changes Following TAF1 Degradation in Molm13 AML Cells

| Category | Number of Genes | Percentage of Transcriptome | Fold Change Range |
|---------------------|-----------------|-----------------------------|-------------------|
| Downregulated Genes | 1,590 | 8.5% | 2 to 16-fold |
| Upregulated Genes | 2,790 | 15% | 2 to 64-fold |
| Total Altered Genes | 4,380 | 23.5% | - |

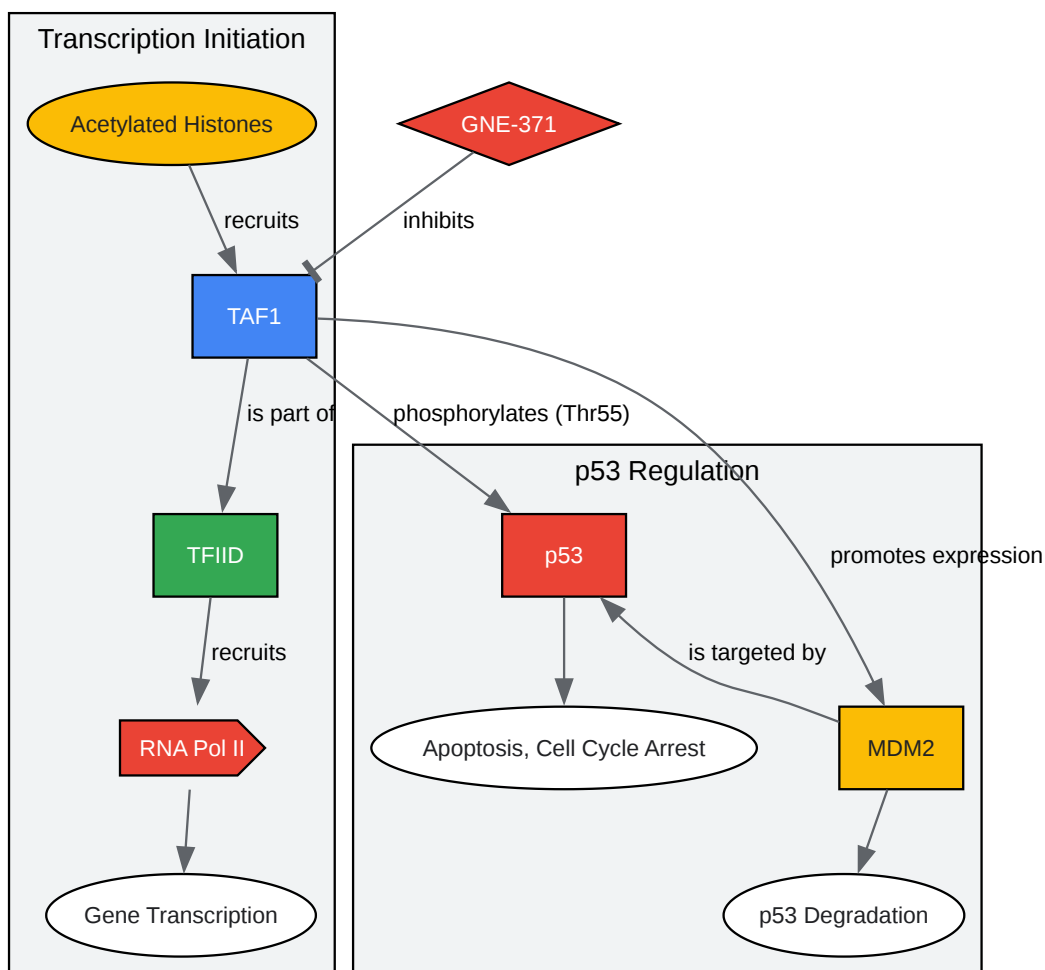
Table 2: Regulation of p53 Target Genes Following TAF1 Degradation in Molm13 AML Cells

| Regulation | Number of p53 Target Genes Affected |
|---------------|-------------------------------------|
| Induced | 37 |
| Downregulated | 23 |

Note: This data is derived from an RNA-seq experiment following TAF1 degradation by a **GNE-371**-based PROTAC and serves as a proxy for the expected transcriptional effects of **GNE-371**.

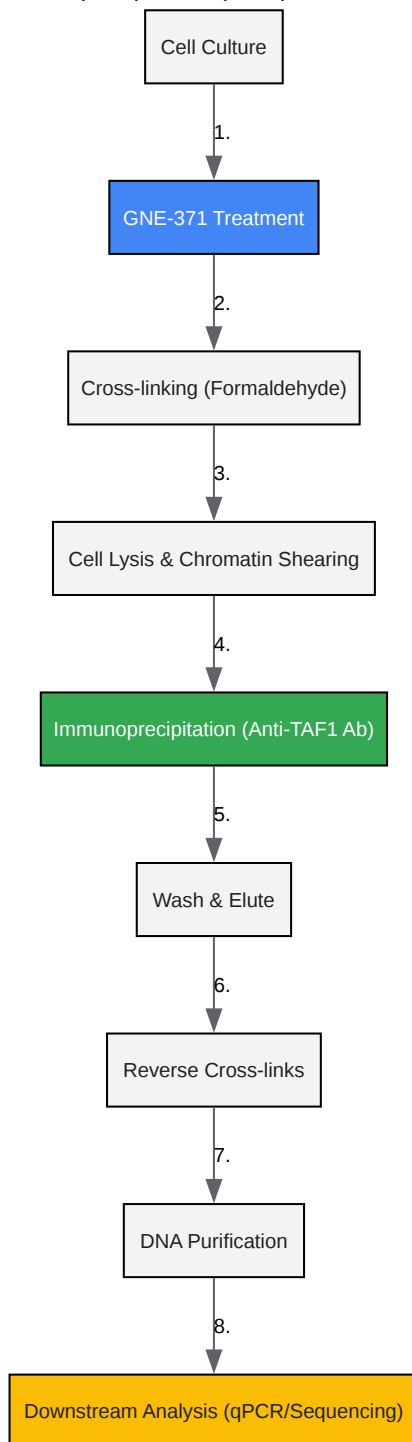
Mandatory Visualizations

TAF1 Signaling Pathway in Transcription and p53 Regulation

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Caption: TAF1 signaling in transcription and p53 regulation.

Chromatin Immunoprecipitation (ChIP) Workflow with GNE-371

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References

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